Fmoc-Thr(Tbu)-Ser(Psi(Me,Me)Pro)-OH
Overview
Description
The compound Fmoc-Thr(Tbu)-Ser(Psi(Me,Me)Pro)-OH is a modified peptide that incorporates fluorenylmethyloxycarbonyl (Fmoc) as a protective group for the amino terminus, tert-butyl (Tbu) as a protective group for the threonine side chain, and a pseudo-proline (Psi(Me,Me)Pro) residue. This compound is used in peptide synthesis to enhance the solubility and stability of peptides, making it easier to handle and purify them during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Thr(Tbu)-Ser(Psi(Me,Me)Pro)-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form peptide bonds. The Fmoc group is removed using piperidine, while the Tbu and Psi(Me,Me)Pro groups remain intact until the final deprotection step .
Industrial Production Methods
In industrial settings, the synthesis of This compound follows similar SPPS protocols but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yields and purity. The use of greener solvents and optimized reaction conditions is becoming more common to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Thr(Tbu)-Ser(Psi(Me,Me)Pro)-OH: undergoes several types of reactions during peptide synthesis:
Deprotection Reactions: Removal of the Fmoc group using piperidine.
Coupling Reactions: Formation of peptide bonds using reagents like DIC and HOBt.
Cleavage Reactions: Removal of the peptide from the resin and deprotection of side chains using trifluoroacetic acid (TFA).
Common Reagents and Conditions
Piperidine: Used for Fmoc deprotection.
DIC and HOBt: Used for coupling reactions.
TFA: Used for cleavage and deprotection of side chains.
Major Products Formed
The major product formed from these reactions is the desired peptide sequence with high purity and yield. Side products may include truncated peptides or peptides with incomplete deprotection, which are typically removed during purification .
Scientific Research Applications
Fmoc-Thr(Tbu)-Ser(Psi(Me,Me)Pro)-OH: is widely used in scientific research for the synthesis of peptides with enhanced solubility and stability. Its applications include:
Chemistry: Used in the synthesis of complex peptides and proteins for structural and functional studies.
Biology: Facilitates the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Used in the development of peptide-based therapeutics and vaccines.
Industry: Employed in the production of peptide-based materials and biomolecules.
Mechanism of Action
The mechanism by which Fmoc-Thr(Tbu)-Ser(Psi(Me,Me)Pro)-OH exerts its effects is primarily through its role in peptide synthesis. The Fmoc group protects the amino terminus, preventing unwanted reactions during synthesis. The Tbu group protects the threonine side chain, while the pseudo-proline residue enhances the solubility and stability of the peptide. These protective groups are removed at the final stage to yield the desired peptide .
Comparison with Similar Compounds
Fmoc-Thr(Tbu)-Ser(Psi(Me,Me)Pro)-OH: is unique due to its combination of protective groups and pseudo-proline residue. Similar compounds include:
Fmoc-Thr(Tbu)-OH: Lacks the pseudo-proline residue, resulting in lower solubility and stability.
Fmoc-Ser(Psi(Me,Me)Pro)-OH: Lacks the tert-butyl group, making it less suitable for peptides requiring threonine protection.
Fmoc-Thr(Tbu)-Ser-OH: Lacks the pseudo-proline residue, leading to lower solubility and stability.
Properties
IUPAC Name |
(4S)-3-[(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N2O7/c1-17(38-28(2,3)4)24(25(32)31-23(26(33)34)16-37-29(31,5)6)30-27(35)36-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,17,22-24H,15-16H2,1-6H3,(H,30,35)(H,33,34)/t17-,23+,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRFHHZZRMZKFK-CQLNOVPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N1C(COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1[C@@H](COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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